[4-(Hydroxymethyl)oxetan-2-yl]methanol
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Overview
Description
[4-(Hydroxymethyl)oxetan-2-yl]methanol is a chemical compound with the molecular formula C5H10O3 It features an oxetane ring, which is a four-membered cyclic ether, and two hydroxymethyl groups attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Hydroxymethyl)oxetan-2-yl]methanol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a diol precursor under acidic or basic conditions. For example, the reaction of 1,3-dihydroxy-2-propanol with a suitable acid catalyst can lead to the formation of the oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
[4-(Hydroxymethyl)oxetan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(Hydroxymethyl)oxetan-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. Its ability to form stable yet reactive intermediates makes it a valuable candidate for developing new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its incorporation into polymer chains can enhance the mechanical and thermal properties of the resulting materials .
Mechanism of Action
The mechanism of action of [4-(Hydroxymethyl)oxetan-2-yl]methanol involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, to exert their effects. The specific pathways involved depend on the context of its application, such as drug design or material synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3-oxetanemethanol
- 3-Ethyl-3-oxetanemethanol
- Oxetane-3-methanol
- 3,3-Oxetanedimethanol
Uniqueness
Compared to similar compounds, [4-(Hydroxymethyl)oxetan-2-yl]methanol is unique due to its specific substitution pattern on the oxetane ring. This structural feature imparts distinct reactivity and stability, making it particularly useful in applications requiring precise control over chemical transformations .
Biological Activity
[4-(Hydroxymethyl)oxetan-2-yl]methanol, with the CAS number 186752-00-1, is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a hydroxymethyl group attached to an oxetane ring, which contributes to its unique chemical properties. The oxetane moiety is known for its stability and ability to undergo various chemical transformations, making it a valuable scaffold in drug design.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, influencing various biochemical pathways. For instance, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, leading to potential anti-inflammatory effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell walls or inhibition of essential metabolic pathways .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The compound's efficacy was comparable to standard antibiotics, suggesting its potential as a lead compound in antibiotic development .
Study 2: Anti-inflammatory Potential
A study conducted on animal models evaluated the anti-inflammatory effects of this compound. Administered at varying doses, the compound significantly reduced inflammation markers such as TNF-alpha and IL-6 compared to control groups. Histological analysis revealed decreased tissue damage and inflammatory cell infiltration in treated subjects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
Compound | Antimicrobial Activity | Anti-inflammatory Activity | Notes |
---|---|---|---|
This compound | High | Moderate | Effective against multiple strains |
Compound A (Similar structure) | Moderate | Low | Limited scope of activity |
Compound B (Similar structure) | Low | High | Strong anti-inflammatory effects |
Research Applications
The potential applications of this compound extend beyond antimicrobial and anti-inflammatory uses. Its unique structure allows for further exploration in areas such as:
- Drug Development : As a scaffold for synthesizing new therapeutic agents.
- Chemical Biology : Investigating enzyme interactions and metabolic pathways.
- Industrial Applications : Exploring its use in developing specialty chemicals.
Properties
IUPAC Name |
[4-(hydroxymethyl)oxetan-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-2-4-1-5(3-7)8-4/h4-7H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBALIXASWISNSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC1CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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